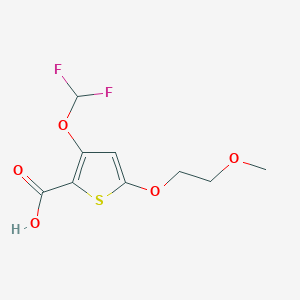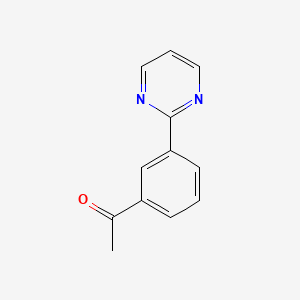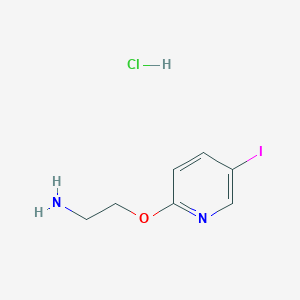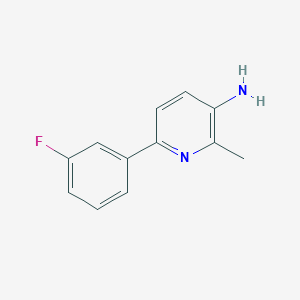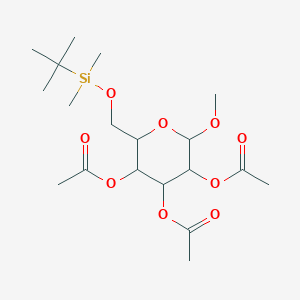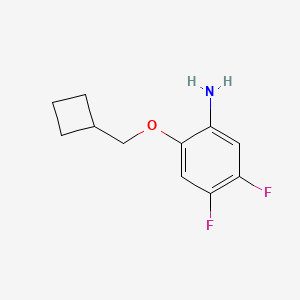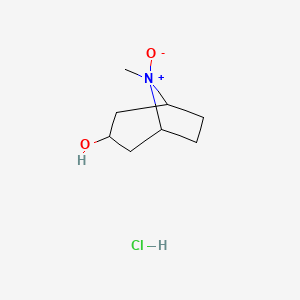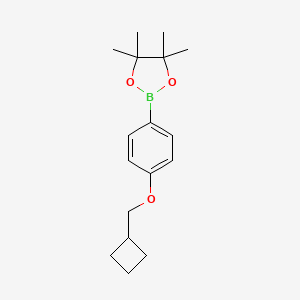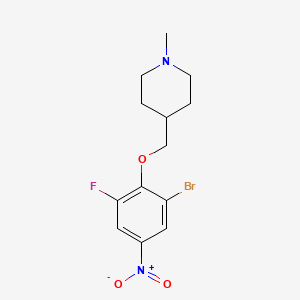
4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine is a complex organic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenoxymethyl moiety, which is further connected to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine typically involves multi-step organic reactions. The starting materials often include 2-bromo-6-fluoro-4-nitrophenol and 1-methylpiperidine. The phenol group is first protected, followed by a nucleophilic substitution reaction to introduce the piperidine moiety. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-Amino-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine.
Reduction: Formation of 4-(2-Bromo-6-fluoro-4-amino-phenoxymethyl)-1-methyl-piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like nitro and halogen atoms can influence its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine
Uniqueness
4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and nitro groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H16BrFN2O3 |
|---|---|
Molekulargewicht |
347.18 g/mol |
IUPAC-Name |
4-[(2-bromo-6-fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine |
InChI |
InChI=1S/C13H16BrFN2O3/c1-16-4-2-9(3-5-16)8-20-13-11(14)6-10(17(18)19)7-12(13)15/h6-7,9H,2-5,8H2,1H3 |
InChI-Schlüssel |
OVBBHXSOMZMGIG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


